molecular formula C4H6N2O4 B031324 3-nitroso-1,3-oxazolidine-4-carboxylic Acid CAS No. 95326-10-6

3-nitroso-1,3-oxazolidine-4-carboxylic Acid

Cat. No. B031324
CAS RN: 95326-10-6
M. Wt: 146.1 g/mol
InChI Key: RDYOJLSSRLZEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitroso-1,3-oxazolidine-4-carboxylic acid (NOC) is a small molecule that has been widely studied for its potential applications in various fields of research. NOC is a nitrosating agent that can react with a variety of nucleophiles, including amines, thiols, and amino acids. This property has made NOC a useful tool for studying the chemistry and biochemistry of these molecules.

Mechanism Of Action

The mechanism of action of 3-nitroso-1,3-oxazolidine-4-carboxylic Acid is relatively simple. 3-nitroso-1,3-oxazolidine-4-carboxylic Acid reacts with nucleophiles, such as cysteine residues in proteins, to form nitroso derivatives. These derivatives can then undergo further reactions, such as oxidation or reduction, to form a variety of products. The exact mechanism of these reactions depends on the specific nucleophile and reaction conditions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-nitroso-1,3-oxazolidine-4-carboxylic Acid are complex and depend on the specific system being studied. In general, 3-nitroso-1,3-oxazolidine-4-carboxylic Acid has been shown to have a variety of effects on cellular signaling pathways and gene expression. For example, 3-nitroso-1,3-oxazolidine-4-carboxylic Acid has been shown to activate the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-nitroso-1,3-oxazolidine-4-carboxylic Acid as a research tool is its ability to selectively nitrosate specific nucleophiles. This property allows researchers to study the role of nitrosation in specific biological processes. However, 3-nitroso-1,3-oxazolidine-4-carboxylic Acid also has some limitations as a research tool. For example, 3-nitroso-1,3-oxazolidine-4-carboxylic Acid can react with a variety of nucleophiles, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 3-nitroso-1,3-oxazolidine-4-carboxylic Acid. One area of interest is the development of new nitrosating agents that can selectively target specific nucleophiles. Another area of interest is the development of new methods for studying the effects of protein nitrosation in vivo. Finally, further research is needed to better understand the role of protein nitrosation in various physiological processes.

Synthesis Methods

The synthesis of 3-nitroso-1,3-oxazolidine-4-carboxylic Acid is relatively straightforward and can be achieved using a variety of methods. One common method involves the reaction of nitrous acid with an appropriate oxazolidine derivative. This reaction produces 3-nitroso-1,3-oxazolidine-4-carboxylic Acid as a yellow-orange solid, which can be purified using standard techniques.

Scientific Research Applications

3-nitroso-1,3-oxazolidine-4-carboxylic Acid has found a wide range of applications in scientific research. One of the most significant uses of 3-nitroso-1,3-oxazolidine-4-carboxylic Acid is as a nitrosating agent for the study of protein nitrosation. 3-nitroso-1,3-oxazolidine-4-carboxylic Acid can react with cysteine residues in proteins to form S-nitrosothiols, which are important signaling molecules in the body. This property has made 3-nitroso-1,3-oxazolidine-4-carboxylic Acid a valuable tool for studying the role of protein nitrosation in various physiological processes.

properties

CAS RN

95326-10-6

Product Name

3-nitroso-1,3-oxazolidine-4-carboxylic Acid

Molecular Formula

C4H6N2O4

Molecular Weight

146.1 g/mol

IUPAC Name

3-nitroso-1,3-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C4H6N2O4/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8)

InChI Key

RDYOJLSSRLZEKM-UHFFFAOYSA-N

SMILES

C1C(N(CO1)N=O)C(=O)O

Canonical SMILES

C1C(N(CO1)N=O)C(=O)O

Origin of Product

United States

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